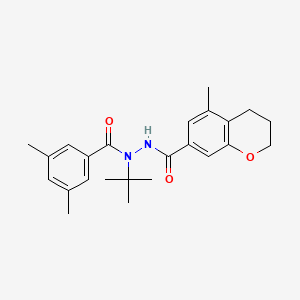
Chromafenozide 100 microg/mL in Acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromafenozide is a novel insecticide belonging to the diacylhydrazine class, primarily used to control lepidopteran pests on various crops. It is characterized by its low mammalian toxicity and minimal environmental impact, making it an ideal candidate for integrated pest management (IPM) programs . Chromafenozide acts as an ecdysone receptor agonist, disrupting the molting process in insects and leading to their death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chromafenozide is synthesized through a multi-step process involving the reaction of 2-tert-butyl-5-methyl-2-(3,5-xyloyl)-chromane-6-carbohydrate with various reagents under controlled conditions . The key steps include:
Formation of the chromane ring: This involves the cyclization of appropriate precursors.
Introduction of the diacylhydrazine moiety: This step is crucial for the insecticidal activity of chromafenozide.
Industrial Production Methods: Industrial production of chromafenozide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These are used to maintain precise control over reaction parameters.
Purification steps: Techniques such as crystallization and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: Chromafenozide undergoes several types of chemical reactions, including:
Oxidation: Chromafenozide can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the diacylhydrazine moiety, potentially altering its insecticidal properties.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of chromafenozide, each with potentially different insecticidal properties .
Aplicaciones Científicas De Investigación
Chromafenozide has a wide range of scientific research applications, including:
Mecanismo De Acción
Chromafenozide exerts its effects by acting as an ecdysone receptor agonist. It mimics the action of the natural insect hormone ecdysone, binding to ecdysone receptors and triggering premature molting in insects. This disrupts their normal development and leads to death . The molecular targets include ecdysone receptors, which are crucial for regulating molting and metamorphosis in insects .
Comparación Con Compuestos Similares
Chromafenozide is unique among insecticides due to its high selectivity for lepidopteran pests and low toxicity to non-target organisms. Similar compounds include:
Tebufenozide: Another ecdysone receptor agonist with similar insecticidal properties.
Halofenozide: Effective against both lepidopteran and coleopteran pests.
Methoxyfenozide: Known for its high potency and selectivity for lepidopteran larvae.
Chromafenozide stands out due to its minimal environmental impact and suitability for IPM programs .
Propiedades
Fórmula molecular |
C24H30N2O3 |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-3,4-dihydro-2H-chromene-7-carbohydrazide |
InChI |
InChI=1S/C24H30N2O3/c1-15-10-16(2)12-19(11-15)23(28)26(24(4,5)6)25-22(27)18-13-17(3)20-8-7-9-29-21(20)14-18/h10-14H,7-9H2,1-6H3,(H,25,27) |
Clave InChI |
FPTGIRFENINNIT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=CC3=C(CCCO3)C(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


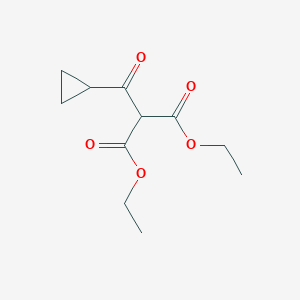
![5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonic acid](/img/structure/B13410482.png)
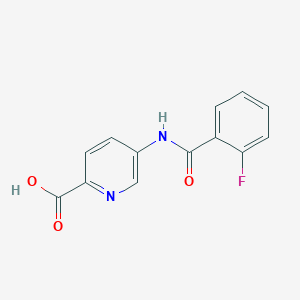

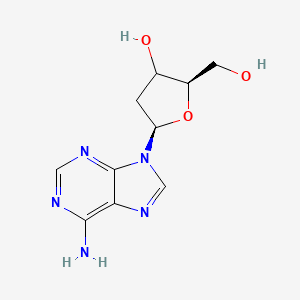
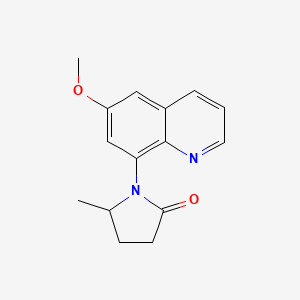
![1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester](/img/structure/B13410509.png)
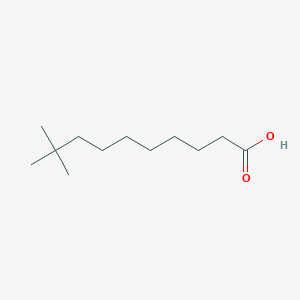
![{4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B13410512.png)
![2-[1-(3-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13410520.png)
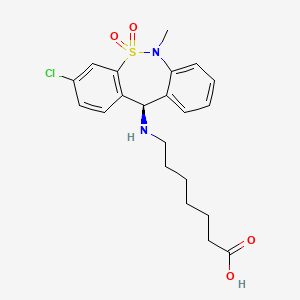
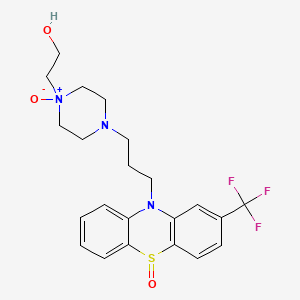
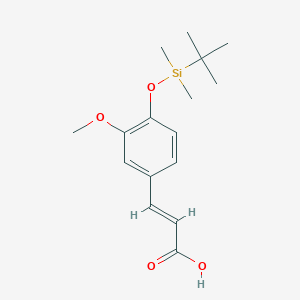
![[2-(Hydroxyiminomethyl)phenyl]boronic acid](/img/structure/B13410550.png)
